
Diethyl (5-Methoxy-2-nitrophenyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (5-Methoxy-2-nitrophenyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a nitrophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (5-Methoxy-2-nitrophenyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable nitrophenyl derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an aryl halide under basic conditions to form the desired phosphonate . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or column chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (5-Methoxy-2-nitrophenyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The phosphonate ester can be hydrolyzed to the corresponding phosphonic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 5-Methoxy-2-aminophenylphosphonate.
Substitution: Various substituted phenylphosphonates depending on the nucleophile used.
Hydrolysis: 5-Methoxy-2-nitrophenylphosphonic acid.
Applications De Recherche Scientifique
Diethyl (5-Methoxy-2-nitrophenyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Material Science: It can be used in the synthesis of phosphorus-containing polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of Diethyl (5-Methoxy-2-nitrophenyl)phosphonate depends on its specific application. In medicinal chemistry, its derivatives may act as enzyme inhibitors by binding to the active site of the enzyme and blocking its activity. The phosphonate group can mimic the transition state of enzyme-catalyzed reactions, leading to potent inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (2-nitrophenyl)phosphonate
- Diethyl (4-methoxyphenyl)phosphonate
- Diethyl (2-methoxy-4-nitrophenyl)phosphonate
Uniqueness
Diethyl (5-Methoxy-2-nitrophenyl)phosphonate is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This unique structure can lead to different biological activities and applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H16NO6P |
|---|---|
Poids moléculaire |
289.22 g/mol |
Nom IUPAC |
2-diethoxyphosphoryl-4-methoxy-1-nitrobenzene |
InChI |
InChI=1S/C11H16NO6P/c1-4-17-19(15,18-5-2)11-8-9(16-3)6-7-10(11)12(13)14/h6-8H,4-5H2,1-3H3 |
Clé InChI |
PPUWLWKRIUBTCW-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=C(C=CC(=C1)OC)[N+](=O)[O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


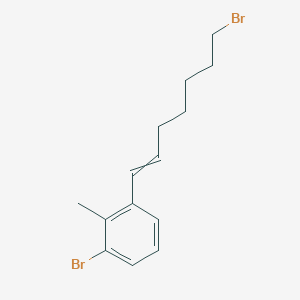
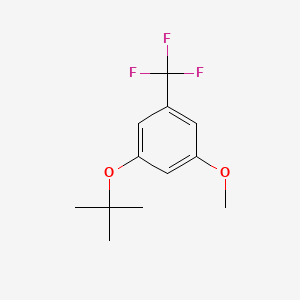
![Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate](/img/structure/B13708897.png)
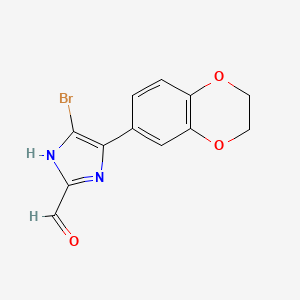
![2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B13708918.png)
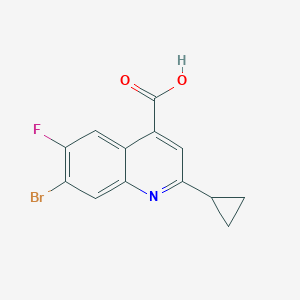

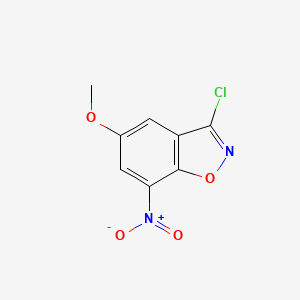

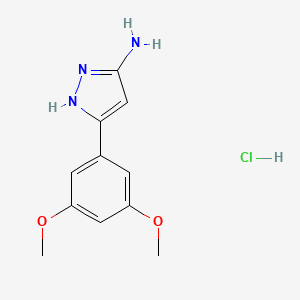

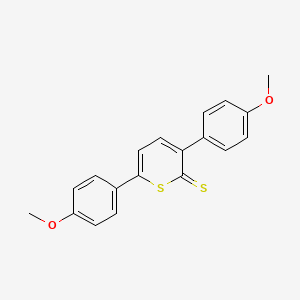
![Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate](/img/structure/B13708956.png)
![2-acetylbenzo[d]isothiazol-3(2H)-one](/img/structure/B13708957.png)
